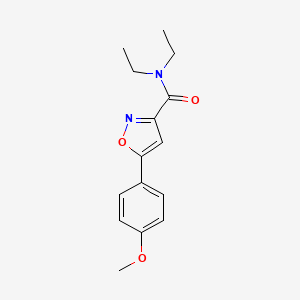

N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Description

Properties

IUPAC Name |

N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-4-17(5-2)15(18)13-10-14(20-16-13)11-6-8-12(19-3)9-7-11/h6-10H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVTXRSIWQMOKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=NOC(=C1)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of N,N-diethyl-4-methoxybenzamide with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products Formed:

Oxidation: Formation of 5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide.

Reduction: Formation of N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-amine.

Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block

N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide serves as a crucial building block for synthesizing more complex molecules. Its oxazole ring structure allows for various chemical modifications, making it valuable in organic synthesis and coordination chemistry. Researchers utilize it to create derivatives with enhanced properties or novel functionalities.

Reagent in Organic Reactions

The compound is also employed as a reagent in various organic reactions. Its ability to participate in nucleophilic substitution and other transformations makes it a versatile tool for chemists looking to develop new synthetic pathways.

Biological Applications

Enzyme Inhibition Studies

Research indicates that this compound exhibits potential as an enzyme inhibitor. It has been studied for its ability to inhibit xanthine oxidase, an enzyme involved in purine metabolism. Preliminary findings show that derivatives of this compound can achieve significant inhibition rates, suggesting its utility in treating conditions related to excessive uric acid levels, such as gout .

Antioxidant Properties

The compound is being investigated for its antioxidant properties, which could have implications for preventing oxidative stress-related diseases. By modulating oxidative pathways, it may help protect cells from damage caused by free radicals.

Medicinal Applications

Therapeutic Potential

this compound is under exploration for its therapeutic effects, particularly in anti-inflammatory and analgesic contexts. Studies suggest that it may interact with specific molecular targets to modulate pain and inflammation pathways effectively .

Cancer Research

There are ongoing studies evaluating the compound's potential as an anticancer agent. In preclinical models, it has demonstrated the ability to reduce tumor volume significantly when administered to mice with human cancer xenografts. This suggests that it may play a role in developing new cancer therapies .

Industrial Applications

Material Development

In industrial settings, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties may contribute to developing new materials with specific functionalities tailored for industrial applications .

Mechanism of Action

The mechanism of action of N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Core Structural Variations

The following table highlights key structural differences between the target compound and similar isoxazole carboxamides:

*Calculated based on molecular formulas provided in evidence.

Key Observations

Substituent Diversity :

- The target compound uniquely combines a 4-methoxyphenyl group at position 5 with a simple diethylcarboxamide. In contrast, analogs often feature methyl or complex aryl groups (e.g., 3-nitrophenyl in SI30 , 5-methylthiophen-2-yl in 39p ) at position 3 or 5.

- Carboxamide substituents vary widely: benzyl , methoxyethyl , and acetylphenyl groups are common, influencing solubility and steric bulk.

Synthetic Approaches :

- The synthesis of analogous compounds often involves:

- Amide Coupling : Using HBTU/DIPEA in DMF for carboxamide formation (e.g., compound 39p ).

- Alkylation : Sodium hydride-mediated alkylation of amines with benzyl bromide or 1-bromo-2-methoxyethane (e.g., SI30 ).

Diethylcarboxamide increases lipophilicity (logP ~2.5–3.0 estimated) compared to dimethyl or hydrophilic substituents (e.g., methoxyethyl in SI30 ).

The chiral compound in (MW: 393.48 g/mol) demonstrates how stereochemistry and bulky substituents (e.g., methoxy-dimethylphenyl) may influence CNS receptor binding .

Computational and Analytical Insights

- Docking Studies : AutoDock Vina () could predict binding modes of the target compound, with the 4-methoxyphenyl engaging in hydrophobic interactions and the diethylamide contributing to van der Waals forces .

Biological Activity

N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

The compound is synthesized through cyclization reactions involving N,N-diethyl-4-methoxybenzamide and nitrile oxide precursors under basic conditions. Common reagents include sodium hydride or potassium carbonate, with heating to facilitate the cyclization process. The resulting product exhibits unique chemical properties due to the methoxy group, which enhances lipophilicity and biological membrane permeability compared to similar compounds.

This compound acts primarily as an enzyme inhibitor and receptor modulator . The compound interacts with specific molecular targets, inhibiting enzyme activity or modulating receptor signaling pathways. This interaction is crucial for its potential therapeutic effects.

Anticancer Properties

Research indicates that this compound exhibits selective cytotoxicity against various non-small-cell lung cancer (NSCLC) cell lines. A high-throughput screening study identified it as a potent inhibitor with EC50 values less than 1 μM against several NSCLC lines, demonstrating over 95% toxicity in sensitive cell lines while showing significantly lower toxicity in resistant lines .

| Cell Line | EC50 (μM) | Sensitivity |

|---|---|---|

| H2122 | <1 | Sensitive |

| H460 | <1 | Sensitive |

| HCC95 | <1 | Sensitive |

| HCC44 | <1 | Sensitive |

| H1155 | >10 | Resistant |

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, this compound has been explored for its anti-inflammatory and analgesic effects. Studies suggest that the compound may inhibit specific inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other oxazole derivatives:

| Compound Name | Lipophilicity | Biological Activity |

|---|---|---|

| N,N-diethyl-5-(4-hydroxyphenyl)-1,2-oxazole-3-carboxamide | Moderate | Moderate cytotoxicity |

| N,N-diethyl-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide | High | Low cytotoxicity |

| N,N-diethyl-5-(4-chlorophenyl)-1,2-oxazole-3-carboxamide | Moderate | High cytotoxicity |

The presence of the methoxy group in this compound enhances its lipophilicity and biological activity compared to its analogs.

Case Studies and Research Findings

A series of studies have focused on the structure–activity relationship (SAR) of oxazole derivatives. For instance, a study highlighted that modifications in the phenyl ring significantly affected the compound's potency against cancer cell lines. The introduction of different substituents led to varying levels of cytotoxicity and selectivity .

In another case study involving a high-throughput screening against NSCLC cell lines, compounds structurally related to this compound were evaluated for their selective toxicity. The findings suggested that compounds with similar oxazole scaffolds could serve as lead candidates for further development in cancer therapy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,N-diethyl-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:

Condensation : Reacting 4-methoxyphenyl-substituted oxazole precursors with diethylamine derivatives.

Coupling Agents : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base (e.g., triethylamine) to facilitate carboxamide formation .

Microwave-Assisted Synthesis : Accelerates reaction kinetics and improves yield efficiency, as demonstrated in analogous oxazole syntheses .

Key conditions include temperature control (60–80°C), anhydrous solvents (DMF or THF), and purification via column chromatography.

Q. How is the compound structurally characterized in academic research?

- Methodological Answer : Characterization employs:

- Spectroscopy :

- 1H/13C NMR : To confirm substituent positions and diethyl carboxamide groups (e.g., δ 1.32–1.37 ppm for diethyl CH3, δ 3.84 ppm for methoxy OCH3) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (oxazole ring vibrations) .

- X-ray Crystallography : For absolute configuration determination. SHELXL refinement (e.g., SHELX-2018) is used to resolve crystal structures, leveraging high-resolution data and twin refinement if necessary .

Advanced Research Questions

Q. How does the methoxy group at the 4-phenyl position influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Electron-Donating Effects : The methoxy group enhances nucleophilic aromatic substitution (e.g., halogenation) at the oxazole ring by increasing electron density .

- Biological Activity : Computational docking studies (AutoDock Vina, Schrödinger Suite) reveal that the methoxy group improves binding affinity to enzymes like cyclooxygenase-2 (COX-2) via hydrogen bonding with active-site residues .

- Comparative Assays : Replace the methoxy group with electron-withdrawing groups (e.g., nitro) to assess changes in bioactivity, as seen in analogous compounds .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Dose-Response Curves : Conduct in vitro assays (e.g., IC50 determination) across multiple cell lines to account for variability.

- Structural Analog Testing : Compare activity with derivatives lacking the diethyl carboxamide or methoxyphenyl groups (e.g., 5-phenyl-oxazole analogs) to isolate functional group contributions .

- Meta-Analysis : Aggregate data from independent studies using tools like RevMan, adjusting for assay conditions (e.g., serum concentration, incubation time) .

Q. What computational approaches predict the compound’s interactions with neurological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model binding stability to GABA-A or NMDA receptors over 100-ns trajectories.

- Pharmacophore Modeling : Define essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using MOE or Phase .

- QSAR Studies : Train models with descriptors (logP, polar surface area) to predict blood-brain barrier penetration, validated via in vivo rodent studies .

Q. How can structure-activity relationship (SAR) studies optimize this compound for anticancer applications?

- Methodological Answer :

- Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the oxazole 5-position to enhance cytotoxicity.

- Carboxamide Variants : Replace diethyl groups with cyclic amines (e.g., piperidine) to improve solubility and reduce hepatotoxicity .

- In Vivo Testing : Use xenograft models (e.g., HCT-116 colorectal cancer) to evaluate tumor suppression, paired with pharmacokinetic profiling (Cmax, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.